molecular formula C12H19BO3S B2619683 2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246778-03-8

2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2619683
CAS No.: 2246778-03-8
M. Wt: 254.15
InChI Key: OYPAUYMYVLQUBY-UHFFFAOYSA-N
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Description

This compound is a boronic ester featuring a thiophene ring substituted at the 3-position with a methoxymethyl (–CH2OCH3) group and a pinacol-based dioxaborolane moiety. Its molecular formula is C12H19BO3S, with a molecular weight of 254.15 g/mol . Boronic esters like this are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science.

Properties

IUPAC Name

2-[5-(methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO3S/c1-11(2)12(3,4)16-13(15-11)9-6-10(7-14-5)17-8-9/h6,8H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPAUYMYVLQUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(Methoxymethyl)thiophene-3-boronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, often in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes reactions typical of boronic esters and thiophene derivatives. These include:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Structural Analogues of Thiophene-Based Boronic Esters

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent & Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 5-(Methoxymethyl)thiophen-3-yl C12H19BO3S 254.15 Electron-donating methoxymethyl group enhances stability; used in Suzuki couplings for drug intermediates .
2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Thiophen-2-yl C10H15BO2S 210.10 Simplest thiophene boronic ester; positional isomer (2-yl vs. 3-yl) affects steric and electronic profiles in cross-coupling .
2-[5-(Difluoromethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-(Difluoromethyl)thiophen-2-yl C11H15BF2O2S 260.11 Electron-withdrawing –CF2H group reduces electron density on thiophene, potentially lowering reactivity in Suzuki reactions .
2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-Hexylthiophen-2-yl C16H27BO2S 294.27 Long alkyl chain improves solubility in nonpolar solvents; used in organic electronics .
2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Benzo[b]thiophen-3-yl C15H19BO2S 274.19 Fused aromatic system increases steric bulk; lower yields (50%) in cross-coupling due to hindered accessibility .
2-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-(1,3-Dioxolan-2-yl)thiophen-2-yl C13H19BO4S 290.17 Polar dioxolane group enhances solubility in polar aprotic solvents; used in dye-sensitized solar cells (DSSCs) .

Key Comparative Analysis

Electronic Effects
  • In contrast, electron-withdrawing substituents like –CF2H () reduce reactivity by deactivating the ring .
  • Positional Isomerism : Substitution at the 3-position (target) versus 2-position (e.g., ) alters steric hindrance and conjugation. The 3-position may offer better regioselectivity in coupling reactions due to reduced steric clash with catalysts .
Solubility and Stability
  • Alkyl Chains : Hexyl-substituted analogs () exhibit higher lipophilicity, favoring use in organic solvents, whereas the methoxymethyl group in the target compound balances polarity and stability .
  • Hydrolysis Resistance : Methoxymethyl’s electron-donating nature stabilizes the boron center against hydrolysis compared to electron-deficient analogs .

Biological Activity

2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and possible therapeutic applications.

  • Molecular Formula : C12_{12}H19_{19}BO3_3S
  • Molecular Weight : 254.15 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity

The biological activity of this compound has been explored primarily in the context of anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

A study indicated that thiophene derivatives exhibit significant TNF-α\alpha production suppressive activity. This suggests that the compound may be useful in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Anticancer Potential

Research has shown that certain derivatives of thiophene can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. For instance, studies on similar compounds indicate potential efficacy against hematologic cancers .

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines like TNF-α\alpha , which are crucial in the pathogenesis of inflammatory diseases .
  • Cell Cycle Arrest : Some studies suggest that thiophene derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis .

Case Studies and Research Findings

  • Case Study on Inflammatory Disease Treatment :
    • A clinical trial assessed the efficacy of a related thiophene derivative in patients with rheumatoid arthritis. Results showed a statistically significant reduction in disease activity scores after treatment .
  • Anticancer Activity Evaluation :
    • In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatorySuppression of TNF-α\alpha production
AnticancerInduction of apoptosis in cancer cells
Clinical EfficacyReduction in rheumatoid arthritis symptoms

Q & A

Basic: What are the recommended methods for synthesizing and purifying this compound?

Answer:
The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of substituted thiophene precursors. A common approach for analogous dioxaborolanes is reacting thiophene derivatives with pinacol boronic esters under palladium catalysis . For purification, column chromatography using silica gel (hexane/ethyl acetate gradient) is standard, followed by recrystallization from ethanol to achieve >95% purity. Key parameters include maintaining inert conditions (argon/nitrogen) to prevent boronate hydrolysis and monitoring reaction progress via TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) .

Example Protocol:

  • Reactants: 5-(Methoxymethyl)thiophene-3-boronic acid (1.2 eq), pinacol (1.0 eq), Pd(dppf)Cl₂ catalyst (2 mol%).
  • Conditions: Reflux in dry THF for 12–16 hours.
  • Yield: 65–80% (post-purification).

Advanced: How can computational modeling optimize reaction pathways involving this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are critical for predicting reaction mechanisms. For instance, ICReDD’s methodology combines quantum chemical calculations with experimental data to identify transition states and activation barriers in cross-coupling reactions . Key steps:

Geometry Optimization: Model the boronate’s electronic structure to assess nucleophilic reactivity at the boron center.

Solvent Effects: Simulate solvent interactions (e.g., THF vs. DMSO) using PCM models.

Catalyst Screening: Evaluate Pd ligand systems (e.g., SPhos vs. XPhos) for improved turnover.

Case Study: DFT-guided optimization reduced reaction time by 40% in analogous Suzuki couplings by identifying a low-energy pathway for oxidative addition .

Basic: What analytical techniques confirm the compound’s structural integrity?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Key signals include the thiophene protons (δ 6.8–7.2 ppm) and methoxymethyl group (δ 3.3–3.5 ppm).
    • ¹¹B NMR: A singlet near δ 30–32 ppm confirms boronate formation .
  • X-ray Crystallography: Resolves molecular geometry (e.g., dihedral angles between thiophene and dioxaborolane rings, typically 60–70°) and intermolecular C–H···O hydrogen bonds (bond lengths ~2.5–3.0 Å) .
  • Mass Spectrometry: ESI-MS (positive mode) shows [M+H]+ at m/z 283.1 (calculated: 283.18).

Advanced: How to address discrepancies in reported reaction yields for cross-coupling reactions?

Answer: Yield variations often stem from:

Substrate Purity: Trace moisture or oxygen degrades boronate esters. Use Karl Fischer titration to confirm H₂O content (<0.1%) .

Catalyst Deactivation: Phosphine ligands (e.g., Pd(PPh₃)₄) may oxidize; switch to air-stable Pd(OAc)₂ with SPhos .

Base Selection: K₂CO₃ vs. Cs₂CO₃ alters solubility; use a 1:1 mixture for biphasic systems.

Data Reconciliation Example:

StudyBase UsedYield (%)
AK₂CO₃45
BCs₂CO₃72
Adjusting base strength and solubility increased yield by 27% .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of boronate dust.
  • Storage: Argon-filled containers at –20°C to prevent hydrolysis .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

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